2,6-Difluoro-N-{3-[6-(pyrrolidin-1-YL)pyridazin-3-YL]phenyl}benzamide
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Overview
Description
2,6-Difluoro-N-{3-[6-(pyrrolidin-1-YL)pyridazin-3-YL]phenyl}benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridazine ring, and a difluorobenzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-{3-[6-(pyrrolidin-1-YL)pyridazin-3-YL]phenyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via cyclocondensation reactions involving dicarboxylic acids and substituted amines.
Attachment of the Difluorobenzamide Moiety: The final step involves the coupling of the pyridazine-pyrrolidine intermediate with 2,6-difluorobenzoic acid under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-{3-[6-(pyrrolidin-1-YL)pyridazin-3-YL]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzoic acid derivatives, while substitution reactions may result in various substituted benzamides.
Scientific Research Applications
2,6-Difluoro-N-{3-[6-(pyrrolidin-1-YL)pyridazin-3-YL]phenyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.
Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex organic molecules, which can be used in various industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-N-{3-[6-(pyrrolidin-1-YL)pyridazin-3-YL]phenyl}benzamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic Acid: A precursor in the synthesis of the target compound.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, which are known for their biological activities.
Pyridazine Derivatives: Compounds containing the pyridazine ring, which are used in various medicinal chemistry applications.
Uniqueness
2,6-Difluoro-N-{3-[6-(pyrrolidin-1-YL)pyridazin-3-YL]phenyl}benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both pyrrolidine and pyridazine rings, along with the difluorobenzamide moiety, makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C21H18F2N4O |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
2,6-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H18F2N4O/c22-16-7-4-8-17(23)20(16)21(28)24-15-6-3-5-14(13-15)18-9-10-19(26-25-18)27-11-1-2-12-27/h3-10,13H,1-2,11-12H2,(H,24,28) |
InChI Key |
FKHWEOMFSVIDSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
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